2-[4-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol
Overview
Description
The compound "2-[4-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol" is a complex organic molecule that has attracted research interest due to its structural complexity and potential biological activities. The focus of studies has been on its synthesis, molecular structure analysis, and the evaluation of its chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes that include cyclocondensation, condensation reactions, and the optimization of technological parameters such as raw material ratio, reaction time, and temperature. For example, a synthesis method involving cyclocondensation using SO4^2-/Y2O3 as a catalyst in ethanol has been described, highlighting the intricate steps required to construct such molecules (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves spectral characterization (IR, 1H, and 13C NMR, and mass spectral studies) and, in some cases, single crystal diffraction. These analyses provide insights into the molecule's conformation, planarity, and the orientation of its functional groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions with various reagents to form new derivatives, showcasing the molecule's ability to undergo transformations that could be useful in synthesizing new pharmaceuticals or materials. For instance, reactions with fluorinated chalcones and hydrazine derivatives have been explored for producing novel pyrazoline compounds (Aggarwal, Kumar, & Singh, 2007).
Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing compounds with structural similarities to "2-[4-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol," exploring their potential pharmacological activities. For instance, benzothiazoles and pyrazoles moieties, known for their pharmacological activity, have been synthesized and evaluated for anti-microbial and anti-oxidant activities, suggesting the compound's relevance in developing therapeutic agents (Raparla et al., 2013).
Biological Evaluation
Compounds with pyrazole analogues have been synthesized and characterized, showing excellent antibacterial and antifungal activities, which implies the potential utility of similar compounds in antimicrobial research (Rajkumar et al., 2014).
Structural Insights
Isostructural compounds with 4-fluorophenyl groups have been synthesized, providing valuable structural insights through single crystal diffraction. These studies are crucial for understanding the molecular conformation and potential interactions of similar compounds (Kariuki et al., 2021).
Antitumor Activity
Research into novel pyrazole derivatives has demonstrated significant antitumor activity against several tumor cells, highlighting the compound's potential relevance in cancer research. This suggests that similar compounds might be explored for their therapeutic potential in oncology (Naito et al., 2005).
properties
IUPAC Name |
2-[4-[[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(3-methylbutyl)piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35FN4O/c1-17(2)9-11-27-13-12-26(15-22(27)10-14-29)16-23-18(3)25-28(19(23)4)21-7-5-20(24)6-8-21/h5-8,17,22,29H,9-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCGHCLEVHEWLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)CN3CCN(C(C3)CCO)CCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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